Racecadotril-d5

Descripción general

Descripción

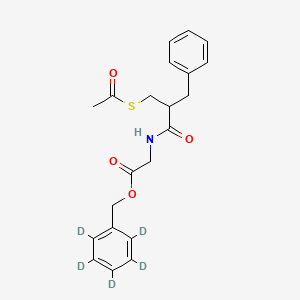

Racecadotril-d5, also known as Acetorphan-d5, is a deuterium-labeled derivative of Racecadotril. Racecadotril is a prodrug of thiorphan, which acts as a neutral endopeptidase (NEP) inhibitor. This compound is primarily used as an internal standard for the quantification of Racecadotril by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) . Racecadotril is known for its antidiarrheal properties, reducing the secretion of water and electrolytes into the intestine without affecting intestinal motility .

Aplicaciones Científicas De Investigación

Racecadotril-d5 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is as an internal standard in the quantification of Racecadotril by GC or LC-MS . This compound is also used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Racecadotril .

In medicine, this compound is used to study the efficacy and safety of Racecadotril in treating acute diarrhea in children and adults . It is also employed in the development of new formulations and drug delivery systems .

Mecanismo De Acción

Target of Action

Racecadotril-d5, also known as Acetorphan-d5, is the deuterium labeled form of Racecadotril . Racecadotril is a neutral endopeptidase (NEP) inhibitor . NEP, also known as enkephalinase, is an enzyme that breaks down enkephalins, which are peptides involved in modulating pain and inflammation .

Mode of Action

Racecadotril exerts its effects via its active metabolite, Thiorphan . Thiorphan inhibits the activity of NEP, thereby increasing the exposure to NEP substrates, including enkephalins . This inhibition leads to an increase in the concentration of enkephalins, which can bind to opioid receptors and produce analgesic effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the enkephalinergic system . By inhibiting NEP, this compound prevents the breakdown of enkephalins, leading to an increase in their levels . This results in enhanced activation of opioid receptors, which can reduce pain and inflammation .

Pharmacokinetics

This means that the effects of this compound are primarily localized to the peripheral tissues, reducing the risk of central nervous system side effects .

Result of Action

The primary result of this compound’s action is the reduction of symptoms associated with conditions like acute diarrhea . By inhibiting the secretion of water and electrolytes into the intestine, this compound can help to normalize bowel movements . In clinical trials, Racecadotril has been shown to be more effective than placebo in reducing the duration of illness and stool output in children with acute diarrhea .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the drug . Additionally, factors such as the patient’s age, overall health status, and the presence of other medications can also influence the drug’s action, efficacy, and stability .

Safety and Hazards

Direcciones Futuras

Racecadotril, the non-deuterated form of Racecadotril-d5, has been found to be more efficacious than other treatments for acute diarrhea in children, except for loperamide . This supports the use of racecadotril in the treatment of acute diarrhea in children, suggesting potential future directions for the use of this compound .

Análisis Bioquímico

Biochemical Properties

Racecadotril-d5, like Racecadotril, acts as a potent inhibitor of neutral endopeptidase (NEP), an enzyme that breaks down enkephalins . The inhibition of NEP by this compound leads to an increase in the levels of endogenous enkephalins .

Cellular Effects

This compound, through its action as a NEP inhibitor, can influence various cellular processes. It has been shown to reduce the secretion of water and electrolytes into the intestine, without affecting intestinal motility . This antisecretory effect is particularly beneficial in the treatment of acute diarrhea .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of NEP, leading to increased levels of endogenous enkephalins . These enkephalins can then interact with opioid receptors, leading to a decrease in the secretion of water and electrolytes into the gut .

Temporal Effects in Laboratory Settings

Studies on Racecadotril have shown that it can significantly reduce the duration of symptoms in patients with acute diarrhea .

Metabolic Pathways

This compound, as a deuterium-labeled version of Racecadotril, is likely to be involved in similar metabolic pathways. Racecadotril is metabolized in the liver .

Transport and Distribution

Racecadotril is known to be distributed throughout the body and is metabolized in the liver .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Racecadotril-d5 involves the incorporation of deuterium atoms into the molecular structure of Racecadotril. One common method includes the reaction of benzylacrylic acid with thioacetic acid, followed by distillation to remove unreacted thioacetic acid. The resulting product is then condensed with benzyl glycinate para-toluene-sulphonate salt in the presence of dichloromethane (CH2Cl2), and crystallized in an alcohol solvent to obtain Racecadotril with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and solvent composition, to ensure high yield and purity. The use of deuterated reagents is crucial in the production of this compound to achieve the desired isotopic labeling .

Análisis De Reacciones Químicas

Types of Reactions

Racecadotril-d5 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolytic degradation is a significant reaction, where the compound is subjected to acidic or alkaline conditions, leading to the formation of degradation products .

Common Reagents and Conditions

Hydrolysis: Performed in methanolic solution under acidic or alkaline conditions.

Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include thiorphan, the active metabolite of Racecadotril, and other degradation products that can be analyzed using chromatographic techniques .

Comparación Con Compuestos Similares

Racecadotril-d5 is compared with other NEP inhibitors such as loperamide, Saccharomyces boulardii, and octreotide. While loperamide is effective in reducing diarrhea, it often causes rebound constipation and abdominal discomfort . Saccharomyces boulardii is a probiotic with antidiarrheal properties but is less efficacious than Racecadotril . Octreotide, used in severe cases, is more effective but has a higher risk of adverse effects .

Similar Compounds

Loperamide: An opioid receptor agonist used to treat diarrhea.

Saccharomyces boulardii: A probiotic used for gastrointestinal health.

Octreotide: A somatostatin analog used in severe diarrhea cases.

This compound stands out due to its unique mechanism of action, better tolerability, and fewer side effects compared to these compounds .

Propiedades

IUPAC Name |

(2,3,4,5,6-pentadeuteriophenyl)methyl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)/i3D,6D,7D,10D,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUOJXZPIYUATO-LKOJFEAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)CNC(=O)C(CC2=CC=CC=C2)CSC(=O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

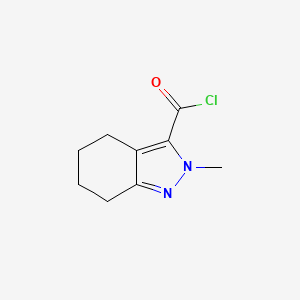

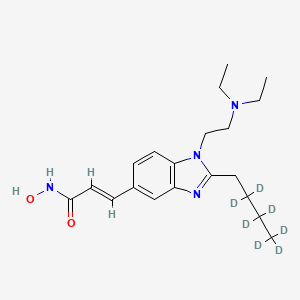

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

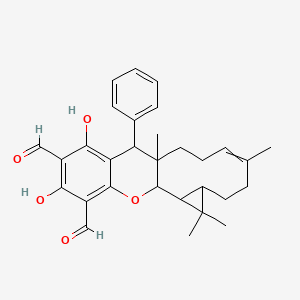

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Diethylamino)methyl]-4-nitrophenol-d10](/img/structure/B588070.png)

![2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester](/img/structure/B588082.png)